molecular formula C19H21N3O4S B6495653 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyethane-1-sulfonamide CAS No. 1351658-56-4

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyethane-1-sulfonamide

Cat. No.: B6495653
CAS No.: 1351658-56-4
M. Wt: 387.5 g/mol
InChI Key: JVPGDGREDZVOFN-UHFFFAOYSA-N
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Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyethane-1-sulfonamide is a pyrazolone-based sulfonamide derivative. Its core structure comprises a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl moiety linked to a sulfonamide group via a phenoxyethane spacer. This compound is part of a broader class of antipyrine (pyrazolone) derivatives, which are studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-15-18(19(23)22(21(15)2)16-9-5-3-6-10-16)20-27(24,25)14-13-26-17-11-7-4-8-12-17/h3-12,20H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPGDGREDZVOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound is structurally compared with analogs differing in substituents on the sulfonamide/acetamide group and the pyrazolone ring. Key examples include:

Compound Name Substituents/R-Groups Melting Point (°C) IR Key Stretches (cm⁻¹) Biological Activity Reference
Target Compound : N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyethane-1-sulfonamide Phenoxyethane-sulfonamide Not reported Not reported Not explicitly reported N/A
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide 4-Methylbenzene-sulfonamide Not reported Not reported Crystallographic studies
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 2,4-Dichlorophenyl-acetamide 473–475 3448 (NH), 1687 (C=O) Structural analog to penicillin derivatives
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide 4-(Methylsulfanyl)phenyl-acetamide Not reported Not reported Antimicrobial potential
2-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide (1a) Hydrazinecarbothioamide 243–245 3222 (NH), 1654 (C=O) High synthetic yield (97%)

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl in ) increase thermal stability (higher melting points), while bulky groups like phenoxyethane may reduce crystallinity.
  • Hydrogen Bonding : Sulfonamide and acetamide derivatives exhibit strong N–H⋯O interactions, forming dimeric R₂²(10) motifs critical for crystal packing .
  • Bioactivity : Substitutions on the aryl group (e.g., 4-methoxyphenyl, 4-acetylphenyl) modulate cytotoxicity, with polar groups often reducing activity .
Crystallographic and Conformational Analysis
  • Dihedral Angles: In dichlorophenyl-acetamide analogs (), the amide group is rotated at 80.70° relative to the dichlorophenyl ring due to steric hindrance. Similar torsional strain is expected in the target compound’s phenoxyethane chain.
  • Hydrogen-Bonding Networks : Sulfonamide derivatives exhibit robust intermolecular interactions. For example, N–H⋯O bonds in 2-(methylsulfanyl)phenyl-acetamide stabilize a planar amide conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyethane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenoxyethane-1-sulfonamide

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